4-methyl-1H-pyrazole-3-carbaldehyde hydrochloride
Overview
Description
“4-methyl-1H-pyrazole-3-carbaldehyde hydrochloride” is a chemical compound with the CAS Number: 1803604-90-1 . It has a molecular weight of 146.58 . The IUPAC name for this compound is 4-methyl-1H-pyrazole-3-carbaldehyde hydrochloride .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various methods. One such method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves the one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .
Molecular Structure Analysis
The molecular structure of “4-methyl-1H-pyrazole-3-carbaldehyde hydrochloride” can be represented by the InChI code: 1S/C5H6N2O.ClH/c1-4-2-6-7-5(4)3-8;/h2-3H,1H3,(H,6,7);1H . This indicates that the compound consists of a pyrazole ring with a methyl group at the 4th position and a carbaldehyde group at the 3rd position .
Chemical Reactions Analysis
Pyrazole derivatives, including “4-methyl-1H-pyrazole-3-carbaldehyde hydrochloride”, can undergo various chemical reactions. For instance, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . They can also undergo palladium-catalyzed coupling with aryl triflates .
Physical And Chemical Properties Analysis
It has a molecular weight of 146.58 . The storage temperature for this compound is 4 degrees Celsius .
Scientific Research Applications
Medicinal Chemistry
4-methyl-1H-pyrazole-3-carbaldehyde hydrochloride serves as a key scaffold in medicinal chemistry due to its pyrazole core. This compound is utilized in the synthesis of various bioactive chemicals, particularly as it can act as a versatile intermediate for the development of new pharmaceuticals . Its structural motif is found in a range of therapeutic agents, including antimicrobials, anti-inflammatory drugs, and even potential anticancer candidates.
Drug Discovery
In drug discovery, the pyrazole moiety of 4-methyl-1H-pyrazole-3-carbaldehyde hydrochloride is frequently employed to create compounds with significant pharmacological properties. It’s especially valuable in the synthesis of inhibitors, such as 5-reductase and aromatase inhibitors, which are crucial in treating conditions like prostate cancer and endocrine disorders .
Agrochemistry
The pyrazole ring is a common feature in agrochemicals due to its bioactivity. As such, 4-methyl-1H-pyrazole-3-carbaldehyde hydrochloride can be used to develop new pesticides and herbicides, contributing to more efficient and targeted agricultural practices .
Coordination Chemistry
In coordination chemistry, this compound can act as a ligand, binding to metal ions to form complexes. These complexes are studied for their unique properties and potential applications in catalysis, material science, and as models for biological systems .
Organometallic Chemistry
The pyrazole derivative is also significant in organometallic chemistry, where it can be used to synthesize organometallic compounds with pyrazole-based ligands. These compounds are important for catalytic processes and the development of new materials .
Green Synthesis
4-methyl-1H-pyrazole-3-carbaldehyde hydrochloride is involved in green chemistry approaches, where it’s used in reactions that aim to reduce waste and avoid the use of hazardous substances. Its role in microwave-assisted synthesis is an example of its application in environmentally friendly chemical processes .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin and eye irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
4-methyl-1H-pyrazole-5-carbaldehyde;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c1-4-2-6-7-5(4)3-8;/h2-3H,1H3,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTNDVBBJMJQCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1H-pyrazole-3-carbaldehyde hydrochloride | |
CAS RN |
1803604-90-1 | |
Record name | 4-methyl-1H-pyrazole-3-carbaldehyde hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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